molecular formula C26H42INO4SSi B14077229 3-[[4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexyl]-(4-methyl-cyclohexanecarbonyl)-amino]-5-iodo-thiophene-2-carboxylic acid methyl ester

3-[[4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexyl]-(4-methyl-cyclohexanecarbonyl)-amino]-5-iodo-thiophene-2-carboxylic acid methyl ester

Cat. No.: B14077229
M. Wt: 619.7 g/mol
InChI Key: CJYMWNKJDBTNKQ-UHFFFAOYSA-N
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Description

3-[[4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexyl]-(4-methyl-cyclohexanecarbonyl)-amino]-5-iodo-thiophene-2-carboxylic acid methyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, an iodo substituent, and a tert-butyl-dimethyl-silanyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexyl]-(4-methyl-cyclohexanecarbonyl)-amino]-5-iodo-thiophene-2-carboxylic acid methyl ester involves multiple stepsThe tert-butyl-dimethyl-silanyloxy group is then added through a series of reactions involving tert-butyl-dimethylsilyl chloride and imidazole in methylene chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexyl]-(4-methyl-cyclohexanecarbonyl)-amino]-5-iodo-thiophene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodo substituent on the thiophene ring can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexyl]-(4-methyl-cyclohexanecarbonyl)-amino]-5-iodo-thiophene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexyl]-(4-methyl-cyclohexanecarbonyl)-amino]-5-iodo-thiophene-2-carboxylic acid methyl ester stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H42INO4SSi

Molecular Weight

619.7 g/mol

IUPAC Name

methyl 3-[[4-[tert-butyl(dimethyl)silyl]oxycyclohexyl]-(4-methylcyclohexanecarbonyl)amino]-5-iodothiophene-2-carboxylate

InChI

InChI=1S/C26H42INO4SSi/c1-17-8-10-18(11-9-17)24(29)28(21-16-22(27)33-23(21)25(30)31-5)19-12-14-20(15-13-19)32-34(6,7)26(2,3)4/h16-20H,8-15H2,1-7H3

InChI Key

CJYMWNKJDBTNKQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)N(C2CCC(CC2)O[Si](C)(C)C(C)(C)C)C3=C(SC(=C3)I)C(=O)OC

Origin of Product

United States

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